3-(pyridin-4-yl)propyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate
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Overview
Description
1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a benz[de]isoquinoline core, an acetic acid moiety, and a pyridinylpropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benz[de]isoquinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetic Acid Moiety: This step involves the functionalization of the benz[de]isoquinoline core with an acetic acid group, often using reagents like acetic anhydride or acetyl chloride.
Esterification with Pyridinylpropyl Group: The final step involves the esterification of the acetic acid moiety with a pyridinylpropyl alcohol, using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridinyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products:
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1H-Benz[de]isoquinoline-2(3H)-propanoic acid, 6-bromo-1,3-dioxo-
- 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives
Uniqueness: 1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester is unique due to its specific structural features, such as the combination of the benz[de]isoquinoline core with the pyridinylpropyl ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
CAS No. |
325850-99-5 |
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Molecular Formula |
C22H18N2O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-pyridin-4-ylpropyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate |
InChI |
InChI=1S/C22H18N2O4/c25-19(28-13-3-4-15-9-11-23-12-10-15)14-24-21(26)17-7-1-5-16-6-2-8-18(20(16)17)22(24)27/h1-2,5-12H,3-4,13-14H2 |
InChI Key |
UQLZZLZTMQQQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)OCCCC4=CC=NC=C4 |
Origin of Product |
United States |
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